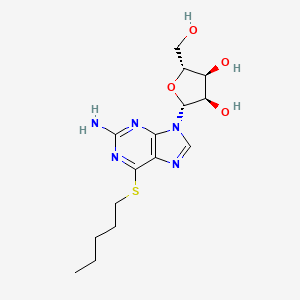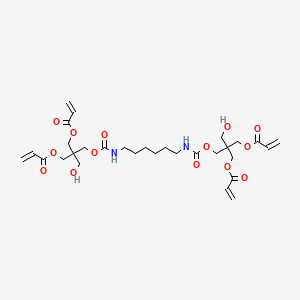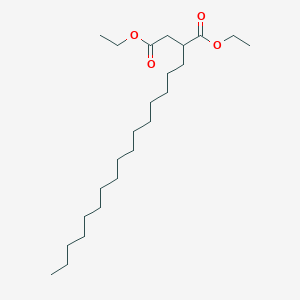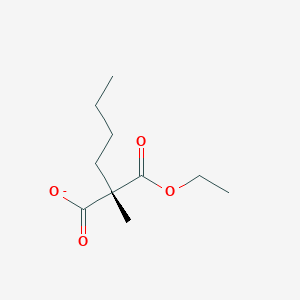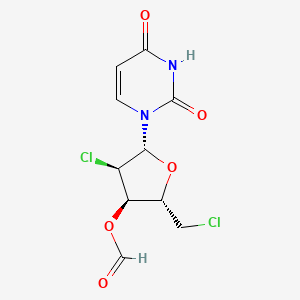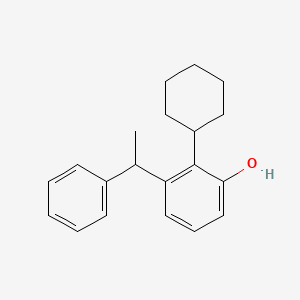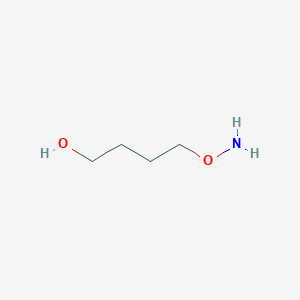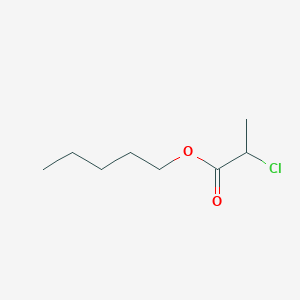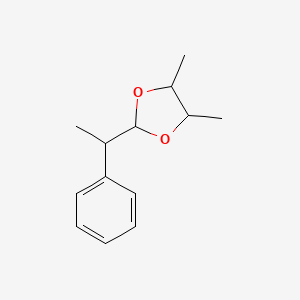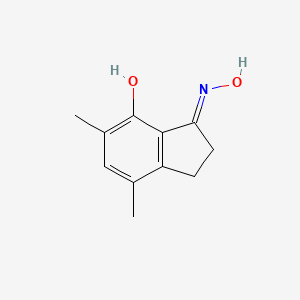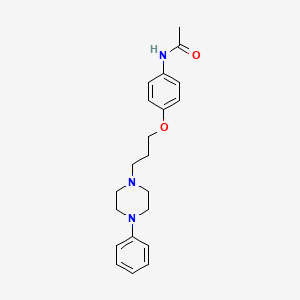
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring, a phenyl group, and an acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- typically involves a multi-step process:
Preparation of Electrophiles: The initial step involves the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to form 2-bromo-N-(substituted)phenyl acetamides.
Coupling with Phenyl Piperazine: These electrophiles are then reacted with phenyl piperazine in a polar aprotic medium, such as DMF, in the presence of a base like LiH.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research has shown its potential as an antibacterial and anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The piperazine ring enhances its bioactivity by facilitating positive interactions with these macromolecules . This interaction can modulate various biochemical pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-aminophenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-yl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: Used in the treatment of certain bacterial infections.
Uniqueness
What sets Acetamide, N-(4-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- apart is its unique combination of a piperazine ring and a phenyl group, which enhances its bioactivity and potential therapeutic applications. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
Propriétés
Numéro CAS |
85868-52-6 |
|---|---|
Formule moléculaire |
C21H27N3O2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
N-[4-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-18(25)22-19-8-10-21(11-9-19)26-17-5-12-23-13-15-24(16-14-23)20-6-3-2-4-7-20/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |
Clé InChI |
KYJSZRFHGZEXQS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


